Product packaging for Sodium 4-hydroxy-2-propylpentanoate(Cat. No.:CAS No. 1216888-06-0)

Sodium 4-hydroxy-2-propylpentanoate

Cat. No.: B594841
CAS No.: 1216888-06-0
M. Wt: 182.195
InChI Key: JVGXSXLLQJAOSE-UHFFFAOYSA-M
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Description

Contextualization within the Metabolism of Branched-Chain Fatty Acids

The metabolic pathway of Sodium 4-hydroxy-2-propylpentanoate is best understood through the lens of its parent compound, Valproic Acid (VPA). VPA is a branched-chain fatty acid, and its metabolism is distinct from that of straight-chain fatty acids due to the methyl branching that obstructs standard β-oxidation. ontosight.airesearchgate.netsmpdb.canih.gov The breakdown of VPA is a complex process involving three primary routes: glucuronidation, mitochondrial β-oxidation, and cytochrome P450 (CYP)-mediated oxidation. jst.go.jppharmgkb.orgwikipedia.org

This compound (as its free acid, 4-hydroxy-2-propylpentanoic acid or 4-OH-VPA) is a product of the third pathway, the CYP-mediated oxidation. jst.go.jpnih.gov This oxidative reaction is catalyzed by a suite of enzymes primarily located in the liver, including CYP2C9, CYP2A6, and CYP2B6. pharmgkb.orgwikipedia.orgnih.gov This pathway is crucial for converting VPA into more hydrophilic molecules, which facilitates their excretion. researchgate.net The general oxidation pathway for branched-chain fatty acids involves steps of dehydrogenation, hydration, a second dehydrogenation, and finally thiolytic cleavage, which breaks them down into smaller molecules like acetyl-CoA and propionyl-CoA for energy production. ontosight.ai However, VPA's structure leads to the formation of various hydroxylated and unsaturated metabolites, including 4-OH-VPA. jst.go.jp

Historical Trajectory of Academic Investigation into Hydroxylated Pentanoates

The academic investigation into hydroxylated pentanoates is largely an offshoot of the extensive research on Valproic Acid. VPA was first synthesized in 1881, but its anticonvulsant effects were not discovered until 1963. nih.govnih.gov This discovery catalyzed decades of research into its mechanism of action and metabolic pathways, partly driven by concerns over its potential for hepatotoxicity. researchgate.netacs.org

Early metabolic studies in the 1970s and 1980s focused on identifying the array of metabolites produced from VPA in humans and animals. These investigations led to the characterization of numerous compounds, including hydroxylated derivatives like 4-hydroxy-2-propylpentanoic acid. jst.go.jpnih.gov The term "pentanoate" itself refers to the salts and esters of pentanoic acid (also known as valeric acid). wikipedia.orgatamanchemicals.com The study of hydroxylated pentanoates, therefore, became a specific and important sub-field within the broader investigation of VPA metabolism. Researchers sought to understand how and where the hydroxylation occurred and which specific enzymes, like the cytochrome P450 family, were responsible. pharmgkb.orgnih.gov

Contemporary Research Paradigms and Unaddressed Inquiries

Modern research continues to unravel the complexities of VPA metabolism and the specific roles of its metabolites. Advanced analytical techniques, such as chromatography-tandem mass spectrometry (HPLC-MS/MS), are now routinely used for the precise detection and quantification of metabolites like 4-hydroxy-2-propylpentanoic acid in biological samples. researchgate.net

Despite significant progress, several questions remain unanswered. The complete biological activity profile of this compound as an independent entity is not fully characterized. ulisboa.pt Further research is needed to elucidate the precise interactions of hydroxylated pentanoates with mitochondrial functions and other cellular pathways. Understanding the full spectrum of these metabolites' activities remains a key objective in the fields of pharmacology and toxicology. ukaazpublications.com

Table 2: Key Research Findings on 4-Hydroxy-2-Propylpentanoate

Research Area Finding References
Metabolic Origin A metabolite of Valproic Acid (VPA) formed via cytochrome P450-mediated oxidation. jst.go.jppharmgkb.orgnih.gov
Enzymology Key enzymes in its formation include CYP2C9, CYP2A6, and CYP2B6. pharmgkb.orgwikipedia.orgnih.gov
Biological Role Investigated for its contribution to the overall effects of VPA; some studies suggest it may not be a primary mediator of VPA-induced cytotoxicity in certain models. nih.govoup.com
Analytical Detection Modern methods like HPLC-MS/MS are used for its quantification in biological fluids. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NaO3 B594841 Sodium 4-hydroxy-2-propylpentanoate CAS No. 1216888-06-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;4-hydroxy-2-propylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3.Na/c1-3-4-7(8(10)11)5-6(2)9;/h6-7,9H,3-5H2,1-2H3,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGXSXLLQJAOSE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC(C)O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662031
Record name Sodium 4-hydroxy-2-propylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216888-06-0
Record name Sodium 4-hydroxy-2-propylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Synthesis and Synthetic Methodology of 4 Hydroxy 2 Propylpentanoic Acid and Its Salts

De Novo Synthetic Routes to 4-Hydroxy-2-Propylpentanoic Acid

De novo synthesis offers the flexibility to construct the carbon skeleton and introduce the required functional groups with a high degree of control. These routes are crucial for accessing a wide variety of analogs and for fundamental studies of the molecule's properties.

Strategies for Stereoselective Synthesis

The presence of two stereocenters in 4-hydroxy-2-propylpentanoic acid means that four possible stereoisomers can exist. Controlling the three-dimensional arrangement of atoms during synthesis is paramount for producing a single, desired isomer. One notable approach to stereoselective synthesis involves aldol (B89426) reactions. For instance, Evans chemistry, which utilizes chiral auxiliaries, has been employed to control the stereochemical outcome of aldol condensations. nih.gov In a synthesis of a related hydroxy acid, a dibutylboron enolate derived from a chloroacetyloxazolidinone was reacted with a silyl-protected aldehyde to afford the desired intermediate with moderate diastereoselectivity. nih.gov Although the diastereomeric excess was not high, the resulting diastereomers were separable by silica (B1680970) gel chromatography, allowing for the isolation of the pure stereoisomer. nih.gov

Another powerful strategy for stereoselective synthesis is the use of enzyme-catalyzed reactions. Bi-enzymatic cascades combining aldolases and α-transaminases have been designed for the synthesis of γ-hydroxy-α-amino acids, which share structural similarities with 4-hydroxy-2-propylpentanoic acid. rsc.org These biocatalytic systems can offer high stereoselectivity and atom economy, providing an environmentally friendly route to chiral molecules. rsc.org

Enantiomeric Resolution Techniques

When a synthesis produces a mixture of enantiomers (a racemic mixture), resolution techniques are required to separate them. Chiral chromatography is a widely used method for this purpose. Chiral stationary phases (CSPs) based on polysaccharides have proven effective in separating enantiomers of various compounds, including those with structures analogous to 4-hydroxy-2-propylpentanoic acid. researchgate.net The choice of the chiral stationary phase and the optimization of chromatographic conditions are critical for achieving successful separation. researchgate.net

Another approach to resolution is the formation of diastereomeric salts. By reacting the racemic acid with a single enantiomer of a chiral base, a mixture of diastereomeric salts is formed. These diastereomers have different physical properties, such as solubility, which can be exploited for separation by fractional crystallization. Once separated, the individual diastereomers can be treated with a strong acid to regenerate the pure enantiomers of the original acid.

Semisynthetic Approaches from Related Precursors

Semisynthetic methods leverage the existing chemical framework of readily available starting materials, such as valproic acid, to create the target molecule through a series of chemical transformations.

Derivatization from Valproic Acid and Analogs

Valproic acid (2-propylpentanoic acid) is a well-known and commercially available compound that serves as a logical precursor for the synthesis of 4-hydroxy-2-propylpentanoic acid. nih.govhmdb.camdpi.com The structural similarity is evident, with the key difference being the presence of a hydroxyl group at the C4 position. The synthesis of 4-hydroxy-2-propylpentanoic acid from valproic acid would involve the regioselective hydroxylation of the valproic acid backbone. This transformation can be challenging due to the presence of multiple C-H bonds that could potentially be oxidized.

Metabolically, 4-hydroxy-2-propylpentanoic acid is a known human metabolite of valproic acid. nih.govhmdb.ca This biological transformation provides a conceptual basis for chemical synthesis, suggesting that enzymatic or biomimetic catalytic systems could be employed to achieve the desired hydroxylation.

A method has been developed for the simultaneous quantitative determination of valproic acid and several of its metabolites, including 4-hydroxy-2-propylpentanoic acid, which involves extraction and derivatization followed by gas chromatography-mass spectrometry. researchgate.net While this is an analytical method, the derivatization and separation techniques could potentially be adapted for preparative scale synthesis and purification.

Precursor Design and Optimization

The design and optimization of precursors are critical for efficient synthesis. For instance, in the synthesis of related compounds, protecting groups are often used to mask reactive functional groups and direct the reaction to the desired position. In a patent describing the synthesis of amino acid prodrugs of valproic acid, N-benzyloxycarbonyl (Cbz) and benzyl (B1604629) ester protecting groups were used to protect the amino acid moiety during coupling with valproic acid. google.com These protecting groups were later removed by hydrogenation. google.com Similar strategies could be applied in the synthesis of 4-hydroxy-2-propylpentanoic acid to protect the carboxylic acid group while introducing the hydroxyl group.

The choice of coupling agents is also crucial. The aforementioned patent utilized 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) for the coupling of valproic acid with protected amino acids. google.com Such coupling reagents are standard in peptide synthesis and can be effective for forming ester or amide bonds.

Green Chemistry Principles in Scalable Synthesis

Applying green chemistry principles to the synthesis of 4-hydroxy-2-propylpentanoic acid is essential for developing environmentally sustainable and economically viable manufacturing processes. Key principles include the use of renewable feedstocks, atom economy, and the reduction of hazardous waste.

Biocatalysis, as mentioned earlier, is a prime example of a green chemistry approach. Enzymes operate under mild conditions (pH and temperature) in aqueous media, reducing the need for harsh reagents and organic solvents. rsc.org The high selectivity of enzymes can also minimize the formation of byproducts, leading to higher yields and less waste.

The development of catalytic C-H activation and oxidation reactions is another area of active research with green chemistry implications. Directing a catalyst to selectively hydroxylate the C4 position of valproic acid would be a highly atom-economical route to 4-hydroxy-2-propylpentanoic acid. While challenging, advances in transition-metal catalysis are making such transformations increasingly feasible. acs.org

Synthesis of Stable Isotope-Labeled Analogs for Mechanistic Tracing

The elucidation of metabolic pathways and the mechanisms of drug action heavily rely on the use of isotopically labeled compounds. In the context of 4-hydroxy-2-propylpentanoic acid, a significant metabolite of the widely used anticonvulsant and mood stabilizer valproic acid (VPA), stable isotope-labeled analogs are invaluable tools for in vivo and in vitro mechanistic tracing studies. nih.gov These labeled compounds allow researchers to follow the metabolic fate of the parent drug and its metabolites with high precision using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov The synthesis of such analogs, typically incorporating deuterium (B1214612) (²H) or carbon-13 (¹³C), requires strategic planning to introduce the isotopic label at a specific, stable position within the molecule.

A plausible synthetic approach for preparing stable isotope-labeled 4-hydroxy-2-propylpentanoic acid involves a multi-step process starting from isotopically labeled precursors. One common strategy is to build the carbon skeleton using a labeled starting material, ensuring the isotope is incorporated in a position that will not be easily exchanged under physiological or analytical conditions.

A potential retrosynthetic analysis for a carbon-13 labeled 4-hydroxy-2-propylpentanoic acid could start from a labeled valproic acid derivative. For instance, the synthesis of (propyl-1-¹³C)-2-pentanoic-3-¹³C acid has been previously described and could serve as a starting point. iaea.org Alternatively, a de novo synthesis can be designed to introduce the label at a desired position.

One feasible synthetic route could commence with a labeled propyl halide, for example, 1-bromopropane-¹³C₃ or 1-bromopropane-d₇. This labeled fragment can be used to alkylate a malonic ester derivative, a classic method for the synthesis of substituted carboxylic acids. researchgate.net For instance, the reaction of diethyl malonate with two equivalents of labeled propyl bromide would yield a di-labeled diethyl dipropylmalonate. Subsequent hydrolysis and decarboxylation would then produce labeled valproic acid. chemicalbook.comgoogle.com

To introduce the hydroxyl group at the C-4 position, a subsequent functionalization of the labeled valproic acid or a suitable precursor is necessary. A stereoselective approach, such as an Evans aldol reaction, could be employed to control the stereochemistry at the newly formed chiral center. nih.gov This would involve the conversion of a labeled precursor into a chiral auxiliary-bearing derivative, followed by an aldol reaction with an appropriate electrophile to introduce the hydroxyl group.

For deuterium labeling, various methods can be employed. A common technique is the use of a deuterated reducing agent, such as lithium aluminum deuteride (B1239839) (LiAlD₄), to introduce deuterium atoms. nih.govgoogle.com Another approach is H-D exchange reaction catalyzed by a metal catalyst like palladium on carbon (Pd/C) in the presence of a deuterium source like D₂O. mdpi.com These methods can be applied to a precursor molecule to achieve specific labeling patterns.

The following table outlines a proposed synthetic scheme for a ¹³C-labeled analog of 4-hydroxy-2-propylpentanoic acid:

Step Reaction Reactants Key Reagents and Conditions Product
1AlkylationDiethyl malonate, 1-Bromopropane-¹³C₃Sodium ethoxide, EthanolDiethyl di(propyl-¹³C₃)malonate
2Hydrolysis & DecarboxylationDiethyl di(propyl-¹³C₃)malonateAqueous NaOH, then heatValproic acid-¹³C₆
3Acyl Halide FormationValproic acid-¹³C₆Thionyl chloride (SOCl₂)Valproyl chloride-¹³C₆
4Aldol CondensationValproyl chloride-¹³C₆, Chiral auxiliary (e.g., Evans oxazolidinone)Base (e.g., LDA), AcetaldehydeChiral intermediate with hydroxyl group
5Cleavage of AuxiliaryChiral intermediateLithium hydroxide, Hydrogen peroxide4-Hydroxy-2-(propyl-¹³C₃)pentanoic acid-¹³C₃

The characterization of the final labeled product is a critical step to confirm the position and extent of isotopic labeling. High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming the incorporation of the stable isotope. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C-NMR and ²H-NMR, provides detailed structural information and confirms the precise location of the label within the molecule. For instance, in a ¹³C-labeled compound, the labeled carbon atom will exhibit a distinct signal in the ¹³C-NMR spectrum.

The availability of these stable isotope-labeled analogs of 4-hydroxy-2-propylpentanoic acid is crucial for advancing our understanding of the metabolism of valproic acid and the role of its metabolites in both its therapeutic effects and potential toxicity. nih.govnih.gov

Advanced Analytical Characterization and Quantification Methods for 4 Hydroxy 2 Propylpentanoate

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for the unambiguous structural determination of "Sodium 4-hydroxy-2-propylpentanoate". These techniques provide detailed information about the molecular framework and the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. For 4-hydroxy-2-propylpentanoate, ¹H NMR, ¹³C NMR, and various 2D NMR techniques are applied to confirm the connectivity of atoms and the stereochemistry of the molecule.

Proton (¹H) NMR Spectroscopy: In a typical ¹H NMR spectrum, the chemical shifts and splitting patterns of the protons provide information about their chemical environment. For instance, the protons adjacent to the hydroxyl and carboxyl groups will exhibit characteristic downfield shifts.

Carbon (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. Carbons bonded to electronegative atoms like oxygen (e.g., in the hydroxyl and carboxyl groups) will resonate at lower fields (higher ppm values). libretexts.org A representative ¹³C NMR spectrum of a related compound, 4-hydroxycyclohexyl-2-propylpentanoate, shows distinct peaks for the carbons in the propyl and pentanoate moieties, which can be correlated to the structure of 4-hydroxy-2-propylpentanoate. researchgate.net

2D NMR Applications: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between protons and carbons. mdpi.com COSY spectra would show correlations between adjacent protons, while HSQC would link protons to their directly attached carbons, providing definitive structural confirmation. These advanced methods are crucial for differentiating between isomers and confirming the precise structure of 4-hydroxy-2-propylpentanoate.

A study on a related compound, 4-hydroxy-4-(4-nitrophenyl)butan-2-one, provides an example of how NMR peak lists are interpreted to assign specific protons in the molecule based on their chemical shifts and multiplicities. chegg.com Similarly, detailed analysis of the NMR spectra of 2r,6c-diarylpiperidin-4-one (3'-hydroxy-2'-naphthoyl)hydrazones utilizes both 1D and 2D NMR to understand the effects of different functional groups on the chemical shifts. nih.gov

NMR Data for Related Compounds
Technique Observed Chemical Shifts (ppm) and Correlations
¹³C NMR of 4-hydroxycyclohexyl-2-propylpentanoateShows distinct signals for the carbons of the propyl and pentanoate groups. researchgate.net
¹H and ¹³C NMR of 2r,6c-diarylpiperidin-4-one (3'-hydroxy-2'-naphthoyl)hydrazonesUsed to study the effect of a heteroatom on the ¹³C chemical shift of a γ-carbon. nih.gov
2D NMR (HSQC) of LigninsDemonstrates the use of HSQC to reveal structural differences between complex molecules. mdpi.com

This table is for illustrative purposes and shows data from related compounds to indicate the expected type of NMR data for this compound.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the identification and confirmation of metabolites like 4-hydroxy-2-propylpentanoate. It provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. lipidmaps.orguni.lu

The exact mass of 4-hydroxy-2-propylpentanoic acid is 160.109945 Da. lipidmaps.org HRMS can measure this mass with high precision, helping to distinguish it from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum provides further structural information. For example, the fragmentation of the protonated molecule [M+H]⁺ can reveal the loss of a water molecule or other characteristic fragments. uni.lu

HRMS is often coupled with liquid chromatography (LC-HRMS) for the analysis of complex mixtures. This allows for the separation of different components before they enter the mass spectrometer, enhancing the specificity of the analysis. scispace.com The use of extractive electrospray ionization (EESI) coupled with HRMS has been shown to be a non-invasive method for real-time monitoring of valproic acid metabolites in exhaled breath. ecut.edu.cn

HRMS Data for 4-hydroxy-2-propylpentanoic acid
Parameter Value
Exact Mass160.109945 Da lipidmaps.org
Monoisotopic Mass160.10994 Da uni.lu
Predicted m/z for [M+H]⁺161.11722 uni.lu
Predicted m/z for [M+Na]⁺183.09916 uni.lu
Predicted m/z for [M-H]⁻159.10266 uni.lu

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, which are characteristic of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of 4-hydroxy-2-propylpentanoate would exhibit characteristic absorption bands for the hydroxyl (-OH) and carboxyl (-COOH) groups. A broad absorption band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration in the carboxylic acid, while the O-H stretch of the alcohol would appear in the 3200-3600 cm⁻¹ range. libretexts.org A strong absorption peak around 1700-1725 cm⁻¹ corresponds to the C=O stretching vibration of the carboxylic acid. docbrown.info The IR spectrum of a similar compound, 4-hydroxy-4-methyl-2-pentanone, shows these characteristic peaks. chegg.com

Raman Spectroscopy: Raman spectroscopy can also be used to identify these functional groups. While the C=O stretch is typically a strong band in the Raman spectrum, the O-H stretch is often weak. Surface-Enhanced Raman Spectroscopy (SERS) can be employed to enhance the signal and has been used for the analysis of various drugs. nih.govnih.gov

Characteristic IR Absorption Frequencies
Functional Group Typical Wavenumber Range (cm⁻¹)
O-H stretch (Carboxylic Acid)2500 - 3300 (broad) libretexts.org
O-H stretch (Alcohol)3200 - 3600 libretexts.org
C-H stretch (Alkane)2850 - 3000
C=O stretch (Carboxylic Acid)1700 - 1725

Chromatographic Separation Techniques in Complex Biological and Chemical Matrices

Chromatographic techniques are essential for separating 4-hydroxy-2-propylpentanoate from other components in complex samples such as plasma, urine, or chemical reaction mixtures. This separation is crucial for accurate quantification and to avoid interference from other substances. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like 4-hydroxy-2-propylpentanoate, a derivatization step is typically required to increase their volatility. jfda-online.com Common derivatization reagents include silylating agents. researchgate.net

The development of a GC-MS method involves optimizing the chromatographic conditions (e.g., column type, temperature program) and the mass spectrometer parameters (e.g., ionization mode, selected ions for monitoring). A validated GC-MS method for the analysis of 4-hydroxyproline (B1632879) in biological samples involved a two-step derivatization process. nih.gov For the analysis of valproic acid and its metabolites, including the 4-hydroxy metabolite, methods have been developed using tert-butyldimethylsilyl derivatives. researchgate.net

GC-MS Method Parameters for Related Analytes
Parameter Details
Derivatization Silylation with reagents like MTBSTFA is common for hydroxyl and carboxyl groups. researchgate.net
Column Capillary columns with various stationary phases are used for separation.
Detection Selected Ion Monitoring (SIM) is often used for enhanced sensitivity and specificity. researchgate.net
Internal Standard Use of a deuterated internal standard is recommended to compensate for variations. ugent.be

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the quantification of compounds in complex matrices. nih.govresearchgate.net It combines the separation power of liquid chromatography with the high selectivity of tandem mass spectrometry.

For the analysis of 4-hydroxy-2-propylpentanoate, a reversed-phase LC column is typically used for separation. researchgate.net The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This provides a high degree of specificity and reduces background noise. nih.gov The use of a stable isotope-labeled internal standard is crucial for accurate quantification to compensate for matrix effects and variations in the analytical process. ugent.be

LC-MS/MS methods have been successfully developed for the quantification of valproic acid and its metabolites in various biological fluids. researchgate.netresearchgate.net These methods often involve simple sample preparation steps like protein precipitation or dilution, followed by direct injection into the LC-MS/MS system. ugent.be

LC-MS/MS Method Parameters for Related Analytes
Parameter Details
Chromatography Reversed-phase HPLC with gradient elution. researchgate.netnih.gov
Ionization Electrospray ionization (ESI) is commonly used, and can be operated in positive or negative mode. nih.gov
Mass Analysis Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. nih.gov
Sample Preparation Protein precipitation, liquid-liquid extraction, or simple dilution. ugent.bevu.nl

High-Performance Liquid Chromatography (HPLC) with Advanced Detection Modes (UV, Fluorescence, Refractive Index)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of 4-hydroxy-2-propylpentanoate. The choice of detector is critical and is dictated by the required sensitivity, selectivity, and the sample matrix.

UV Detection: Direct ultraviolet (UV) detection of 4-hydroxy-2-propylpentanoate is challenging due to the absence of a significant UV-absorbing functional group. researchgate.netnih.gov However, detection is possible at low wavelengths, typically around 210 nm, where the carboxylic acid group exhibits some absorbance. aocs.orgresearchgate.net This approach often suffers from low sensitivity and is susceptible to interference from other compounds in complex matrices that absorb at this wavelength. To overcome these limitations, pre-column derivatization can be employed. By reacting the carboxylic acid or hydroxyl moiety with a UV-absorbing agent, the resulting derivative can be detected at a higher, more selective wavelength with enhanced sensitivity. nih.gov For instance, derivatization with agents like phenylhydrazine (B124118) can introduce a strong chromophore, significantly improving detection limits. nih.gov

Fluorescence Detection: For high-sensitivity applications, fluorescence detection is the preferred method. Since 4-hydroxy-2-propylpentanoate is not naturally fluorescent, a derivatization step is mandatory. unco.edu This involves reacting the compound with a fluorescent labeling reagent. The hydroxyl group can be targeted with reagents like 1-anthroylnitrile, or the carboxylic acid group can be reacted with various coumarin (B35378) or anthracene-based reagents, such as 4-bromomethyl-7-methoxycoumarin. nih.govnih.gov These reactions yield highly fluorescent derivatives that can be detected at picomolar or even femtomolar levels. aocs.orgnih.gov The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete and reproducible derivatization for accurate quantification. nih.gov

Refractive Index (RI) Detection: A Refractive Index (RI) detector is a universal detector that responds to changes in the refractive index of the mobile phase as the analyte elutes. sci-hub.seresearchgate.net It can detect 4-hydroxy-2-propylpentanoate without derivatization, making it a simpler approach. jasco-global.com However, RI detection has notable drawbacks: it is significantly less sensitive than UV or fluorescence detection and is highly sensitive to temperature and mobile phase composition fluctuations. sci-hub.se Consequently, RI detectors are incompatible with gradient elution, a technique often required to separate complex mixtures. This limits its use to isocratic separations where the mobile phase composition remains constant throughout the run. researchgate.net

Table 1: Illustrative HPLC Methods for Hydroxy Fatty Acid Analysis

ParameterUV Detection (Low Wavelength)Fluorescence Detection (Post-Derivatization)Refractive Index (RI) Detection
Column C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm)C18 or C8 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm)Ion-Exclusion (e.g., Aminex HPX-87H) or C18
Mobile Phase Acetonitrile/Water with acid (e.g., H₂SO₄) researchgate.netmdpi.comAcetonitrile/Water Gradient nih.govIsocratic aqueous acid (e.g., 0.005 M H₂SO₄) sci-hub.se
Flow Rate 1.0 - 1.2 mL/min mdpi.com1.0 mL/min0.6 mL/min sci-hub.se
Detection 210 nm researchgate.netmdpi.comEx: 365 nm, Em: 410 nm (varies with tag) researchgate.netRefractive Index
Derivatization None (or with UV-absorbing tag)Required (e.g., 9-chloromethyl-anthracene) researchgate.netNone
Key Feature Simple, but low sensitivity and selectivityHigh sensitivity and selectivityUniversal, but low sensitivity and no gradient

Capillary Electrophoresis (CE) for Separation and Purity Assessment

Capillary Electrophoresis (CE) offers a high-resolution alternative to HPLC for the analysis of charged species like 4-hydroxy-2-propylpentanoate. chromatographyonline.com It provides rapid analysis times, requires minimal sample and reagent volumes, and offers high separation efficiency. researchgate.net

For purity assessment, CE can effectively separate the main compound from structurally similar impurities, isomers, and degradation products. The technique operates by applying a high voltage across a narrow-bore fused-silica capillary filled with a background electrolyte (BGE). nih.gov Ions migrate through the capillary at different velocities based on their charge-to-size ratio, enabling separation.

Given that 4-hydroxy-2-propylpentanoate lacks a chromophore, indirect UV detection is a common approach in CE. researchgate.net This involves adding a UV-absorbing compound to the BGE. When the non-absorbing analyte displaces the BGE chromophore, a decrease in absorbance is detected as a negative peak. chromatographyonline.com Alternatively, more advanced detection methods like capacitively coupled contactless conductivity detection (C⁴D) can be used, which measures changes in the conductivity of the BGE as the analyte passes the detector, offering high sensitivity for small ions. researchgate.net

Method Validation Parameters for Research Applications

For any quantitative research application, the analytical method used must be rigorously validated to ensure the reliability and accuracy of the results. Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).

Specificity and Selectivity Profiling

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. rsc.org In the context of 4-hydroxy-2-propylpentanoate analysis, specificity is demonstrated by showing that there is no significant interference at the retention time (in HPLC) or migration time (in CE) of the analyte. This is typically verified by analyzing blank samples (matrix without analyte), placebo formulations, and samples spiked with known impurities or related compounds. rsc.org The peak purity can be assessed using a photodiode array (PDA) detector in HPLC, which scans across a range of wavelengths to determine if a peak consists of a single component.

Linearity and Dynamic Range Determination

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. The dynamic range is the interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. researchgate.net To establish linearity, a series of standard solutions of 4-hydroxy-2-propylpentanoate at different concentrations are prepared and analyzed. A calibration curve is generated by plotting the instrument response versus the concentration, and a linear regression analysis is performed. The correlation coefficient (r²) should ideally be ≥ 0.99. researchgate.netrsc.org

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. researchgate.net The LOQ is a critical parameter for the analysis of impurities or trace levels of the compound. These limits are typically determined based on the signal-to-noise ratio (S/N), where an S/N of 3:1 is common for the LOD and 10:1 for the LOQ. nih.gov

Table 2: Representative Method Validation Parameters for Organic Acid Analysis

ParameterTypical Acceptance CriteriaExample Finding for a CE Method ceu.esExample Finding for an HPLC-DAD Method researchgate.net
Linearity (r²) ≥ 0.99> 0.995> 0.998
LOD S/N ≥ 30.005 - 1.6 mM (analyte dependent)0.14 mg/mL
LOQ S/N ≥ 10Not specified0.43 - 0.45 mg/mL
Intra-day Precision (RSD) < 2%< 5%< 1.0%
Inter-day Precision (RSD) < 3%< 5%< 1.5%
Accuracy (% Recovery) 98 - 102%96.9 - 103.5%76 - 96%

Reproducibility and Inter-laboratory Variability

Reproducibility refers to the precision of the method under different conditions, such as on different days (inter-day precision), with different analysts, or on different equipment. It is typically expressed as the relative standard deviation (RSD) of a series of measurements. researchgate.net

Inter-laboratory variability assesses the reproducibility of the method when performed in different laboratories. This is a crucial parameter for standardizing an analytical method for widespread use. An inter-laboratory trial involves having multiple labs analyze the same set of blinded samples using the same validated method. researchgate.net The results are then compared to assess the degree of agreement and identify any systematic bias between laboratories. frontiersin.orgnih.gov Significant variability can arise from differences in equipment, environmental conditions, or analyst interpretation. A preliminary cross-validation study between two laboratories can show that assay data are comparable, providing confidence in the method's transferability. researchgate.net

Biochemical Pathways and Metabolic Transformations of 4 Hydroxy 2 Propylpentanoate

Endogenous Formation Pathways of 4-Hydroxy-2-Propylpentanoic Acid

4-Hydroxy-2-propylpentanoic acid is formed endogenously through the metabolic oxidation of valproic acid. This process is primarily catalyzed by cytochrome P450 enzymes. jst.go.jpjst.go.jp

Role of Cytochrome P450 (CYP) Enzymes in Hydroxylation (e.g., CYP2C9, CYP2B6, CYP2A6)

The formation of 4-hydroxy-2-propylpentanoic acid from valproic acid is a hydroxylation reaction catalyzed by cytochrome P450 (CYP) enzymes. jst.go.jpjst.go.jp Several CYP isoenzymes have been identified as being involved in the metabolism of valproic acid.

Studies using cDNA-expressed human CYP enzymes have demonstrated that CYP2C9, CYP2A6, and CYP2B6 are the most active catalysts in the formation of 4-hydroxy-2-propylpentanoic acid (4-OH-VPA). oup.com Specifically, CYP2C91 was found to be a predominant catalyst in the formation of 4-OH-VPA. oup.com While other CYP enzymes like CYP1A1, CYP1A2, CYP1B1, CYP2C8, CYP2C19, CYP2D6, CYP2E1, CYP4A11, CYP4F2, CYP4F3A, and CYP4F3B also contribute to its formation, their activity is significantly lower, estimated to be only 1–8% of that of CYP2C91. oup.com

Inhibition studies further support the primary role of CYP2C9. The use of sulfaphenazole (B1682705), a CYP2C9 inhibitor, and anti-CYP2C9 monoclonal antibodies resulted in a significant reduction (75–80%) in the formation of 4-OH-VPA in human liver microsomes. oup.com In contrast, inhibitors of CYP2A6 (coumarin) and CYP2B6 (triethylenethiophosphoramide) had a much smaller effect on 4-OH-VPA formation. oup.com

The table below summarizes the key CYP enzymes involved in the formation of 4-hydroxy-2-propylpentanoic acid.

Enzyme FamilySpecific EnzymeRole in 4-OH-VPA FormationSupporting Evidence
Cytochrome P450CYP2C9 Predominant catalyst High catalytic activity with cDNA-expressed enzyme; significant inhibition by sulfaphenazole and anti-CYP2C9 MAb. oup.com
Cytochrome P450CYP2B6Minor contributorLower catalytic activity compared to CYP2C9; minimal inhibition by specific inhibitors. oup.com
Cytochrome P450CYP2A6Minor contributorLower catalytic activity compared to CYP2C9; minimal inhibition by specific inhibitors. oup.com
Cytochrome P450Various othersMinimal contributionVery low catalytic activity observed with cDNA-expressed enzymes. oup.com

Contribution of Other Oxidative Systems

While cytochrome P450 enzymes are the principal drivers of valproic acid hydroxylation, the broader landscape of oxidative metabolism is complex. However, current research strongly indicates that the formation of 4-hydroxy-2-propylpentanoic acid is primarily a CYP-mediated process. jst.go.jpjst.go.jpoup.com Studies investigating the broader effects of inhibiting cytochrome P450 activity have shown a corresponding decrease in the formation of its oxidative metabolites, including 4-OH-VPA. oup.comnih.gov

Subsequent Metabolic Fates and Biotransformation Products

Once formed, 4-hydroxy-2-propylpentanoic acid can undergo further metabolic transformations, leading to a variety of products. These subsequent pathways include conjugation, oxidation, and the formation of other modified metabolites.

Glucuronidation Conjugation

Glucuronidation is a major pathway in the metabolism of valproic acid and its metabolites. jst.go.jpjst.go.jpwikipedia.org This process involves the conjugation of the molecule with glucuronic acid, which increases its water solubility and facilitates its excretion from the body. researchgate.net While specific studies focusing solely on the glucuronidation of 4-hydroxy-2-propylpentanoic acid are less common, it is a well-established route for hydroxylated drug metabolites in general. nih.govnih.gov It is known that hydroxylated metabolites of valproic acid undergo conjugation with glucuronic acid. researchgate.net This suggests that 4-hydroxy-2-propylpentanoic acid is also a substrate for UDP-glucuronosyltransferase (UGT) enzymes.

Beta-Oxidation and Chain Shortening Mechanisms

Beta-oxidation is a key mitochondrial process for the breakdown of fatty acids, and it also plays a role in the metabolism of valproic acid and its derivatives. wikipedia.orgpsu.edu The process of beta-oxidation involves a series of enzymatic reactions that shorten the fatty acid chain, producing acetyl-CoA. hmdb.ca

While 4-hydroxy-2-propylpentanoic acid itself is a product of omega-1 hydroxylation, its structural similarity to fatty acids suggests it could potentially enter the beta-oxidation pathway. jst.go.jp However, the presence of the hydroxyl group may influence its processing by beta-oxidation enzymes. The metabolism of valproic acid can lead to the formation of 3-hydroxy-2-propylpentanoyl-CoA, an intermediate in the beta-oxidation pathway. nih.gov The metabolism of 4-hydroxy fatty acids can be initiated by phosphorylation followed by elimination to form an enoyl-CoA, which can then enter the beta-oxidation spiral. nih.gov

Formation of Other Hydroxylated and Unsaturated Metabolites

The metabolic landscape of valproic acid is diverse, leading to a variety of other hydroxylated and unsaturated metabolites in addition to 4-hydroxy-2-propylpentanoic acid. jst.go.jpjst.go.jp These are also primarily formed through the action of cytochrome P450 enzymes. jst.go.jpoup.com

Other significant hydroxylated metabolites include:

5-hydroxy-2-propylpentanoic acid (5-OH-VPA) : Formed through ω-hydroxylation. jst.go.jpoup.com

3-hydroxy-2-propylpentanoic acid (3-OH-VPA) : Formed through ω-2 hydroxylation. jst.go.jpoup.com

In addition to hydroxylation, desaturation is another important CYP-mediated reaction, leading to the formation of unsaturated metabolites such as:

2-propyl-4-pentenoic acid (4-ene-VPA) jst.go.jpoup.com

The formation of these various metabolites highlights the complexity of valproic acid's biotransformation. The table below details some of these key metabolites.

Metabolite NameAbbreviationFormation PathwayKey Enzymes
4-hydroxy-2-propylpentanoic acid4-OH-VPAω-1 hydroxylationCYP2C9, CYP2B6, CYP2A6 oup.com
5-hydroxy-2-propylpentanoic acid5-OH-VPAω-hydroxylationCYP2C9, CYP2B6, CYP2A6 oup.com
3-hydroxy-2-propylpentanoic acid3-OH-VPAω-2 hydroxylationCYP2A6 oup.com
2-propyl-4-pentenoic acid4-ene-VPADesaturationCYP2C9, CYP2A6, CYP2B6 oup.com

Furthermore, 4-hydroxy-2-propylpentanoic acid can undergo intramolecular cyclization to form a gamma-lactone. ecut.edu.cn This lactone has been detected in the exhaled breath of individuals undergoing valproic acid therapy. ecut.edu.cn

In Vitro Metabolic Studies Using Subcellular Fractions and Recombinant Enzymes

In vitro models are fundamental tools for characterizing the metabolic pathways of a compound. By using subcellular fractions and recombinant enzymes, researchers can dissect the specific enzymatic reactions involved in the transformation of sodium 4-hydroxy-2-propylpentanoate.

The liver is the primary site of drug metabolism, and in vitro studies often utilize liver-derived subcellular fractions to mimic this process. mdpi.comlibretexts.org Microsomes, which are vesicles formed from the endoplasmic reticulum, contain a high concentration of Phase I enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.govnih.gov The formation of 4-hydroxy-2-propylpentanoate from its parent compound, valproic acid (VPA), is known to be catalyzed by CYP enzymes, primarily CYP2C9. nih.govresearchgate.net Therefore, incubation of this compound with liver microsomes is crucial to investigate its potential for further oxidative metabolism.

Cytosolic fractions, containing the soluble components of the cell, are rich in Phase II conjugation enzymes as well as some Phase I enzymes like certain dehydrogenases. libretexts.org The metabolism of 4-hydroxy-2-propylpentanoate likely involves both microsomal and cytosolic enzymes. For instance, the hydroxyl group of the molecule could be a target for oxidation by alcohol dehydrogenases present in the cytosol, or it could undergo conjugation reactions.

To obtain a comprehensive metabolic profile, S9 fractions, which contain both microsomal and cytosolic components, are often employed. mdpi.com Studies using S9 fractions from human and various animal species can provide a more complete picture of the metabolic fate of this compound, encompassing both Phase I and Phase II transformations.

A study on the in vitro metabolism of rofecoxib (B1684582) demonstrated the differential roles of these fractions, where oxidation predominated in microsomal incubations and reduction was the major pathway in cytosolic incubations. nih.gov A similar differential metabolism could be anticipated for this compound.

To understand the specific enzymes responsible for the metabolism of 4-hydroxy-2-propylpentanoate and their efficiency, studies with isolated or recombinant enzymes are conducted. These studies allow for the determination of key kinetic parameters, the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). libretexts.org Km represents the substrate concentration at which the reaction rate is half of Vmax, providing an indication of the enzyme's affinity for the substrate.

While specific kinetic data for the metabolism of 4-hydroxy-2-propylpentanoate are not extensively documented, the kinetics of its formation from VPA by CYP2C9 are well-studied. For example, the hydroxylation of a similar compound, valsartan, to its 4-hydroxy metabolite by human liver microsomes showed apparent Km values ranging from 41.9 to 55.8 µM and Vmax values from 27.2 to 216.9 pmol/min/mg protein. researchgate.net It is plausible that the enzymes metabolizing 4-hydroxy-2-propylpentanoate would exhibit kinetics within a similar order of magnitude.

Table 1: Representative Enzyme Kinetic Parameters for a CYP2C9-Mediated Hydroxylation Reaction

SubstrateEnzyme SourceKm (µM)Vmax (nmol/mg/min)
Midazolam (4-hydroxylation)Rat Liver Microsomes (Control)24.55.9
Midazolam (4-hydroxylation)Rat Liver Microsomes (Dexamethasone-treated)43.128.9
Valsartan (4-hydroxylation)Human Liver Microsomes41.9 - 55.80.027 - 0.217

This table presents data for similar hydroxylation reactions to illustrate the range of kinetic values that might be expected for the metabolism of 4-hydroxy-2-propylpentanoate. Data adapted from researchgate.netrjptonline.org.

Comparative Metabolic Profiling Across Preclinical Species and Models

The selection of appropriate animal models for preclinical studies is a critical step in drug development. This decision is often guided by comparing the metabolic profiles of the drug candidate in different species to that in humans.

Rodent models, particularly rats, are extensively used in metabolic studies. The metabolism of VPA has been well-characterized in rats, and it is known to produce 4-hydroxy-2-propylpentanoate as a significant metabolite. nih.govtandfonline.com Studies using sandwich-cultured rat hepatocytes have been instrumental in elucidating the oxidative pathways of VPA, including the formation of its hydroxylated metabolites. rjptonline.org

Further metabolism of 4-hydroxy-2-propylpentanoate in rats could involve oxidation of the hydroxyl group to a ketone, forming 4-keto-2-propylpentanoic acid, or conjugation reactions such as glucuronidation. nih.gov The analysis of urine and bile from rats administered with this compound would provide a comprehensive profile of its metabolites in this species. For instance, a study on a related compound, 4-ene VPA, in rats identified N-acetylcysteine (NAC) conjugates as urinary metabolites. nih.gov

Significant interspecies differences can exist in drug metabolism, which can impact the translation of preclinical data to humans. nih.gov While the metabolic pathways for VPA are generally similar between rats and humans, the relative importance of these pathways can differ. tandfonline.com For example, glucuronidation is a major pathway for VPA in humans, and its activity can vary across species.

Comparative studies using liver microsomes from humans, rats, dogs, and monkeys have shown that dogs often exhibit metabolic profiles most similar to humans for a range of CYP substrates. researchgate.netlongdom.org In a study comparing the pharmacokinetics of five CYP probe substrates, microminipigs also showed similarities to humans for certain parameters. psu.edu A comparative study of apixaban (B1684502) metabolism showed that while the metabolic pathways were generally similar across mice, rats, dogs, and humans, there were quantitative differences in the metabolite profiles. plos.org

Therefore, to accurately predict the metabolic fate of this compound in humans, it is essential to conduct comparative in vitro studies using hepatocytes or subcellular fractions from various species, including non-rodents like dogs and non-human primates.

Table 2: Qualitative Comparison of Metabolic Pathways Across Species for Valproic Acid (Parent of 4-Hydroxy-2-Propylpentanoate)

Metabolic PathwayHumanRatDogMonkey
Phase I
ω-oxidation (CYP-mediated)MajorMajorReportedReported
(ω-1)-oxidation (CYP-mediated)MajorMajorReportedReported
Desaturation (CYP-mediated)MajorMajorReportedReported
Phase II
GlucuronidationMajorMajorMajorMajor
Glycine ConjugationMinorMinorMinorMinor

This table provides a generalized comparison and the dominance of pathways can vary. Data synthesized from multiple sources on VPA metabolism.

Genetic and Environmental Factors Influencing Metabolic Enzyme Activity (focused on enzyme function, not human clinical outcomes)

The activity of drug-metabolizing enzymes is not constant and can be influenced by a variety of genetic and environmental factors. These variations can lead to significant interindividual differences in the metabolism of compounds like this compound.

Genetic polymorphisms in the genes encoding CYP enzymes can result in enzymes with altered, reduced, or even absent catalytic activity. nih.govnih.gov For example, the CYP2C9 enzyme, which is involved in the formation of 4-hydroxy-2-propylpentanoate, has several known polymorphic variants (e.g., CYP2C92 and CYP2C93) that lead to decreased enzyme function. nih.govtandfonline.com Individuals carrying these variants would be expected to have an altered metabolic profile of this compound. Similarly, polymorphisms in other CYPs that may be involved in its subsequent metabolism, such as CYP3A4 and CYP2D6, could also impact its clearance. tandfonline.comnih.gov

Environmental factors can also modulate enzyme activity. Co-administration of drugs that are inducers or inhibitors of CYP enzymes can significantly alter the metabolism of a co-administered substrate. For instance, known inducers of CYP2C9 like phenobarbital (B1680315) can increase the metabolism of its substrates, while inhibitors like fluconazole (B54011) would decrease it. nih.gov Dietary components can also play a role; for example, grapefruit juice is a well-known inhibitor of CYP3A4. Lifestyle factors such as smoking can induce certain CYP enzymes (e.g., CYP1A2), potentially altering the metabolic landscape for various compounds. nih.gov The interplay of these genetic and environmental factors contributes to the variability in metabolic enzyme function. nih.gov

Molecular and Cellular Mechanisms of Action in Preclinical Models

Interactions with Neurotransmitter Systems in Neuronal Cultures and Animal Models

Valproic acid modulates the delicate balance between excitatory and inhibitory signaling in the central nervous system, primarily through its effects on the GABAergic and glutamatergic pathways.

Valproic acid robustly enhances GABAergic transmission, the primary inhibitory system in the brain. patsnap.comnih.govdroracle.ai Its mechanisms involve several synergistic actions that ultimately increase the availability and effect of gamma-aminobutyric acid (GABA). patsnap.comdroracle.ai

One of the principal actions of VPA is the inhibition of GABA transaminase, the key enzyme responsible for the breakdown of GABA. patsnap.comresearchgate.net By impeding this enzyme, VPA effectively increases the concentration of GABA in the brain. patsnap.comresearchgate.netnih.gov Furthermore, preclinical studies suggest that VPA can also stimulate glutamic acid decarboxylase, the enzyme that synthesizes GABA, further contributing to elevated levels of this inhibitory neurotransmitter. nih.govsymbiosisonlinepublishing.com In addition to affecting GABA metabolism, VPA appears to have indirect effects on postsynaptic GABA receptors. nih.govsymbiosisonlinepublishing.com While it does not bind directly to the primary GABA recognition site, it has been shown to enhance the inhibitory postsynaptic potential mediated by GABA-A receptors, potentiating the neuroinhibitory response. nih.gov

Table 1: Effects of Valproic Acid on GABAergic Pathway Components

ComponentEffect of Valproic AcidOutcome
GABA Transaminase InhibitionDecreased GABA degradation
Glutamic Acid Decarboxylase StimulationIncreased GABA synthesis
GABA-A Receptor Indirect PotentiationEnhanced postsynaptic inhibition

In addition to bolstering inhibitory pathways, valproic acid also dampens excitatory signaling mediated by glutamate (B1630785). Research in rat models has demonstrated that VPA can reduce the neuronal excitation induced by the activation of NMDA-type glutamate receptors. nih.govdroracle.ainih.gov This action helps to temper excessive excitatory signals that can contribute to neuronal hyperexcitability.

However, the influence of VPA on the glutamatergic system can be complex. For instance, studies on animal models of autism have shown that prenatal exposure to VPA can lead to a persistent potentiation of glutamate release in certain brain regions, such as the dorsal raphe nucleus. frontiersin.org This suggests that VPA's effects on glutamatergic transmission may be region-specific and dependent on the developmental context.

A key mechanism contributing to VPA's effects is its ability to directly modulate voltage-gated ion channels, thereby stabilizing neuronal membranes and reducing their excitability. patsnap.com VPA has been shown to block the sustained, high-frequency firing of neurons, an effect attributed to its inhibition of voltage-gated sodium channels. patsnap.comnih.govsymbiosisonlinepublishing.com

Biophysical and computational studies using a prokaryotic sodium channel model, which serves as an exemplar for human channels, have provided insights into this interaction. nih.govnih.gov These studies indicate that VPA binds to the voltage sensor region of the channel, a site distinct from where many other anticonvulsant compounds act. nih.govnih.gov This interaction influences the channel's block and inactivation rates, although with a different mode of action than classic channel blockers. nih.govnih.gov VPA also modulates other ion channels, including T-type calcium channels, further contributing to the reduction of neuronal hyperexcitability. symbiosisonlinepublishing.com

Epigenetic Modifications and Gene Expression Regulation

Beyond its immediate effects on neurotransmission, valproic acid is a well-documented epigenetic modulator, primarily through its activity as a histone deacetylase (HDAC) inhibitor. patsnap.comtandfonline.comnih.gov This action allows VPA to induce long-term changes in gene expression, which may underlie some of its therapeutic effects. droracle.ai

Valproic acid is recognized as a potent, direct inhibitor of class I and class IIa histone deacetylases. tandfonline.comnih.gov HDACs are enzymes that remove acetyl groups from histone proteins, which are the core around which DNA is wound. The removal of these acetyl groups leads to a more condensed chromatin structure, generally associated with transcriptional repression.

By inhibiting HDACs, VPA prevents the removal of acetyl groups, leading to a state of histone hyperacetylation. nih.govembopress.org This hyperacetylation results in a more open and relaxed chromatin structure, making the DNA more accessible to transcription factors and promoting gene expression. tandfonline.comembopress.org This mechanism of relieving HDAC-dependent transcriptional repression is a key aspect of VPA's epigenetic activity. nih.govembopress.org In preclinical models, VPA-induced histone hyperacetylation has been observed both in cultured cells and in vivo. embopress.org

Table 2: Valproic Acid as a Histone Deacetylase Inhibitor

Target Enzyme ClassSpecific HDACs InhibitedConsequence
Class I HDAC1, HDAC2, HDAC3, HDAC8Histone Hyperacetylation
Class IIa HDAC4, HDAC5, HDAC7Chromatin Remodeling, Altered Gene Expression

The epigenetic modifications induced by valproic acid translate into significant changes in the expression of numerous genes and their corresponding proteins. news-medical.net Microarray and RNA-sequencing studies in various preclinical models have revealed that VPA can alter the transcription of a wide array of genes.

For example, in a mouse model, VPA exposure was found to alter the expression of genes involved in neurogenesis and cell cycle regulation, including Emx-1, c-fos, c-jun, and bcl-2. kaust.edu.sa In hepatocyte cell cultures, VPA treatment was observed to attenuate the hyperglycaemia-induced activation of genes within the complement and coagulation cascades. nih.gov Furthermore, studies have shown that VPA can reprogram genome expression, inducing genes that are typically silenced by DNA methylation. oup.com A whole-genome microarray analysis in pediatric patients identified that VPA treatment reversed the upregulation of certain genes, such as leukocyte-associated immunoglobulin-like receptor 1 (LAIR1), that were overexpressed in the epileptic state. nih.gov These findings demonstrate that VPA's capacity to induce widespread changes in gene and protein expression profiles is a fundamental aspect of its molecular action. news-medical.netoup.com

DNA Methylation Dynamics and Cross-Talk with Histone Acetylation

Sodium 4-hydroxy-2-propylpentanoate, commonly known as Valproic Acid (VPA) or its salt Sodium Valproate, is a histone deacetylase (HDAC) inhibitor that plays a significant role in epigenetic modifications. stemcell.com Its action is not limited to histone acetylation; it also influences the state of DNA methylation, revealing a dynamic interplay between these two key epigenetic mechanisms. researchgate.netnih.gov

VPA's inhibition of HDACs leads to the hyperacetylation of histones, which relaxes the chromatin structure. stemcell.comselleckchem.com This altered chromatin state can facilitate changes in DNA methylation. Research has shown that VPA can induce widespread epigenetic reprogramming that involves the demethylation of specific genes. researchgate.netnih.gov For instance, in HEK 293 cells, VPA treatment was found to induce the expression of genes that are typically silenced by DNA methylation. researchgate.netnih.gov A subset of these genes could also be activated by the classic DNA methylation inhibitor 5-aza-2'-deoxy-cytidine, suggesting that VPA can functionally reverse the suppressive effects of DNA methylation. researchgate.netnih.gov

The relationship is complex, as VPA can also lead to increased total DNA methylation in certain contexts, such as in glioblastoma cell lines, in a dose- and time-dependent manner. drugbank.com This suggests that the effect of VPA on DNA methylation is context-dependent and may vary between different cell types and conditions.

The cross-talk mechanism involves the recruitment of proteins that can read and modify both histone and DNA marks. For example, methylated DNA can recruit methyl-CpG-binding domain proteins (MBDs), which in turn can recruit HDACs, leading to histone deacetylation and gene silencing. By inhibiting HDACs, VPA disrupts this cycle, leading to a more open chromatin state that may be permissive for DNA demethylation. Studies have demonstrated that VPA-induced histone hyperacetylation can lead to changes in sperm DNA methylation in mice, which can have effects on the subsequent generation, highlighting the heritable potential of these epigenetic changes. selleckchem.com This interplay underscores the concept that chromatin acetylation and DNA methylation are dynamically interrelated, and targeting one can have significant consequences on the other. researchgate.netnih.gov

Effects on Cellular Signaling Pathways

Kinase Cascades and Phosphorylation Events

Sodium Valproate exerts significant influence over various intracellular signaling pathways by modulating the activity of key protein kinases and affecting downstream phosphorylation events. One of the prominent pathways affected is the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. In certain cellular contexts, VPA has been observed to activate the ERK pathway, which is crucial for neurogenesis, neuronal plasticity, and cell survival.

Another critical target is the Glycogen Synthase Kinase-3β (GSK-3β) signaling pathway. VPA can inhibit GSK-3β by promoting its phosphorylation at the Ser9 residue. This inactivation of GSK-3β has been linked to the stimulation of the Wnt signaling pathway, which is known to promote the proliferation of hematopoietic stem cells.

Furthermore, VPA influences the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is a central regulator of cell survival and proliferation. Studies have shown that VPA can enhance the phosphorylation of Akt, contributing to its neuroprotective and anti-vasospastic effects in models of subarachnoid hemorrhage. The activation of both the ERK and Akt pathways by VPA appears to be a key mechanism for its protective effects against apoptosis in neuronal cells.

The compound's effects extend to the regulation of protein kinase C (PKC) and other kinase cascades, often initiated by its interaction with upstream signaling components. By altering the phosphorylation state of numerous downstream proteins, VPA can orchestrate complex cellular responses, including changes in gene expression, cell cycle progression, and survival.

Cell Cycle Regulation and Cellular Proliferation in Preclinical Cell Lines

Sodium Valproate demonstrates potent effects on cell cycle regulation and proliferation, primarily through its activity as an HDAC inhibitor. By inducing histone hyperacetylation, VPA can alter the expression of genes that control the cell cycle. A common outcome of VPA treatment in cancer cell lines is the induction of cell cycle arrest, which can occur at different phases depending on the cell type.

In many cancer cell lines, such as scirrhous gastric cancer and cholangiocarcinoma, VPA has been shown to inhibit cell proliferation in a dose- and time-dependent manner. For example, in the human ovarian cancer cell line HO8910, increasing concentrations of sodium valproate led to a significant decrease in cell proliferation and an arrest of cells in the G0/G1 phase. Similarly, in the breast cancer cell line MCF-7, sodium valproate treatment resulted in an increased percentage of cells in the G1 phase. A key mediator of this effect is the upregulation of cyclin-dependent kinase (CDK) inhibitors, such as p21WAF1 and p27. The induction of p21 is a frequent finding in VPA-treated cells and plays a crucial role in halting cell cycle progression.

Conversely, VPA can also stimulate the proliferation of certain cell types, such as normal hematopoietic stem cells. In this context, VPA accelerates cell cycle progression, an effect associated with the downregulation of p21 and the activation of the Wnt signaling pathway.

Table 1: Effect of Sodium Valproate on Cell Proliferation in Preclinical Models

Cell Line Cancer Type Effect on Proliferation Key Molecular Changes
HeLa Cervical Cancer Inhibition Induction of apoptosis, cell cycle arrest at sub-G1
TFK-1, QBC939, CCLP1 Cholangiocarcinoma Inhibition G2/M arrest (TFK-1), G0/G1 arrest (QBC939)
OC-3-VGH, OVCAR-3 Ovarian Cancer Inhibition Not specified
HO8910 Ovarian Cancer Inhibition G0/G1 arrest, increased p27 expression
MCF-7 Breast Cancer Inhibition G1 arrest, increased p21, decreased cyclin D1

Induction of Apoptosis and Necrosis in In Vitro Models

Sodium Valproate is a known inducer of programmed cell death, primarily apoptosis, in various cancer cell lines. This pro-apoptotic effect is a significant contributor to its anti-tumor activity. Apoptosis is a controlled form of cell death characterized by specific morphological and biochemical features, whereas necrosis is typically an uncontrolled process resulting from cellular injury.

In HeLa cervical cancer cells, VPA treatment led to a significant, dose-dependent increase in both early and late apoptotic cells. The molecular mechanism underlying this effect involves the intrinsic pathway of apoptosis. VPA was shown to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial dysfunction and the activation of caspases. Specifically, VPA treatment has been associated with the activation of caspase-9, the initiator caspase of the intrinsic pathway, and caspase-3, a key executioner caspase.

In addition to apoptosis, VPA has been reported to induce a form of programmed necrosis, or necroptosis, in neuronal cells. This process is distinct from apoptosis and is typically caspase-independent. VPA-induced necroptosis in neuronal cells involves a novel calpain-dependent pathway. This pathway includes the activation of c-Jun N-terminal kinase 1 (JNK1), increased expression of receptor-interacting protein 1 (RIP-1), and the nuclear translocation of apoptosis-inducing-factor (AIF).

Table 2: Induction of Cell Death by Sodium Valproate in In Vitro Models

Cell Line Cell Type Primary Mode of Death Key Molecular Events
HeLa Cervical Cancer Apoptosis Increased Bax/Bcl-2 ratio, p53 and p21 expression
MCF-7 Breast Cancer Apoptosis Activation of caspase-3 and caspase-9 (intrinsic pathway)
Neuronal Cells Neuron Necroptosis Calpain-dependent, JNK1 activation, increased RIP-1

Mitochondrial Function and Bioenergetic Homeostasis

Impact on Oxidative Phosphorylation and ATP Production

Sodium Valproate has a significant and complex impact on mitochondrial function, particularly on the processes of oxidative phosphorylation (OXPHOS) and ATP synthesis. As a branched short-chain fatty acid, VPA can enter the mitochondria and interfere with key metabolic pathways.

One of the primary mechanisms of VPA-induced mitochondrial dysfunction is its inhibition of mitochondrial β-oxidation. VPA forms a coenzyme A ester (VPA-CoA), which can inhibit enzymes crucial for fatty acid oxidation, thereby disrupting a major source of reducing equivalents for the electron transport chain.

This disruption can lead to a decrease in mitochondrial respiration and ATP production. In studies using the SH-SY5Y neuroblastoma cell line, treatment with VPA resulted in a dose-dependent decrease in ATP levels and a reduction in the mitochondrial membrane potential. The mitochondrial membrane potential is essential for driving the synthesis of ATP via ATP synthase (Complex V). Indeed, VPA exposure has been shown to decrease the expression of mitochondrial complex V in mouse kidney stem cells.

Furthermore, VPA can inhibit enzymes of the pyruvate (B1213749) dehydrogenase complex, such as α-lipoamide dehydrogenase, which is critical for linking glycolysis to the citric acid cycle and subsequent oxidative phosphorylation. This inhibition further compromises the cell's ability to generate ATP through aerobic respiration. However, it is noteworthy that under certain conditions and at subtherapeutic concentrations, VPA has been reported to increase oxidative phosphorylation and ATP production by enhancing the activities of cardiolipin-dependent mitochondrial enzymes. This suggests a dose-dependent and context-specific effect of VPA on mitochondrial bioenergetics.

Table 3: Effects of Sodium Valproate on Mitochondrial Bioenergetics

Cell/Tissue Model Effect on ATP Production Effect on Oxidative Phosphorylation Key Mechanisms
SH-SY5Y Neuroblastoma Cells Decreased Inhibited Decreased mitochondrial membrane potential
Mouse Kidney Stem Cells Decreased Inhibited Decreased expression of Complex V (ATP synthase)
Rat Liver Mitochondria Not directly measured Severely impaired Inhibition of α-lipoamide dehydrogenase

Oxidative Stress Induction and Antioxidant Response

The role of Valproic Acid (VPA) in modulating oxidative stress is complex, with preclinical studies revealing a dual capacity to both induce oxidative stress and, in some contexts, enhance antioxidant defenses. A systematic review and meta-analysis of 42 studies involving 639 rodents demonstrated that VPA treatment is associated with a significant increase in malondialdehyde (MDA) levels, a key indicator of lipid peroxidation nih.gov. The same analysis found a concurrent decrease in several crucial antioxidant enzymes nih.gov.

Conversely, some studies suggest that the neuroprotective effects of VPA are linked to a reduction in oxidative stress. For instance, in a model of glutamate-induced excitotoxicity in SH-SY5Y cells, pretreatment with VPA was found to reduce the glutamate-induced increase in hydrogen peroxide and MDA spandidos-publications.com. Chronic VPA treatment has also been reported to inhibit glutamate-induced lipid peroxidation and protein oxidation in primary cultured rat cerebral cortical cells, suggesting a protective antioxidant effect in the face of excitotoxic insults spandidos-publications.com.

The following table summarizes the effects of Valproic Acid on key markers of oxidative stress and antioxidant response in preclinical models.

BiomarkerEffect of VPA AdministrationPreclinical ModelReference
Malondialdehyde (MDA)Significant IncreaseRodent models (meta-analysis) nih.gov
Superoxide Dismutase (SOD)Significant DecreaseRodent models (meta-analysis) nih.gov
Glutathione (GSH)Significant DecreaseRodent models (meta-analysis) nih.gov
Catalase (CAT)Significant DecreaseRodent models (meta-analysis) nih.gov
Glutathione Peroxidase (GPx)Significant DecreaseRodent models (meta-analysis) nih.gov
Hydrogen Peroxide (H2O2)Reduction after glutamate insultSH-SY5Y human neuroblastoma cells spandidos-publications.com
Lipid PeroxidationInhibition after glutamate insultPrimary rat cerebral cortical cells spandidos-publications.com

Neurotrophic Factor Modulation (e.g., BDNF, GDNF) in Neuronal Development and Protection

Valproic Acid has been shown in multiple preclinical studies to modulate the expression of key neurotrophic factors, including Brain-Derived Neurotrophic Factor (BDNF) and Glial cell line-Derived Neurotrophic Factor (GDNF). These molecules are critical for neuronal survival, differentiation, and synaptic plasticity.

In a study utilizing epidermal neural crest stem cells (EPI-NCSCs), treatment with VPA, both individually and in combination with crocin, led to a significant increase in the mRNA expression levels of both BDNF and GDNF ane.pl. This suggests a potential mechanism by which VPA could enhance the therapeutic capacity of stem cells in neurological disorders ane.pl.

The effect of VPA on BDNF has also been observed in animal models of neurological conditions. In a genetic mouse model of epilepsy, chronic treatment with VPA was found to rebalance (B12800153) the levels of the BDNF receptor, TrkB, and restore the physiological distribution of BDNF between different neuronal subtypes in the striatum nih.gov. However, the impact of VPA on BDNF expression is not uniform across all preclinical models. One study on healthy male Sprague-Dawley rats found that a two-week treatment with VPA did not alter BDNF gene expression in the hippocampus but did lead to a reduction in BDNF mRNA levels in the brain cortex nih.gov.

The table below presents a summary of research findings on the modulation of neurotrophic factors by Valproic Acid in preclinical settings.

Neurotrophic FactorEffect of VPA AdministrationPreclinical ModelReference
BDNF mRNASignificant IncreaseEpidermal neural crest stem cells ane.pl
GDNF mRNASignificant IncreaseEpidermal neural crest stem cells ane.pl
TrkB Receptor LevelsRebalanced to control levelsGenetic mouse model of epilepsy nih.gov
BDNF DistributionRestored physiological distributionGenetic mouse model of epilepsy nih.gov
BDNF mRNANo significant changeHippocampus of healthy rats nih.gov
BDNF mRNASignificant DecreaseBrain cortex of healthy rats nih.gov

Preclinical Investigations in Animal Models: Mechanistic and Pathophysiological Insights

Pharmacokinetic and Pharmacodynamic Profiling in Animal Species (non-human, non-clinical endpoints)

The disposition of a chemical, including its absorption, distribution, biotransformation, and elimination, is a critical aspect of its pharmacological profile. accessscience.com In animal models, Sodium 4-hydroxy-2-propylpentanoate is recognized as a metabolite of VPA, which undergoes extensive metabolism primarily in the liver. jst.go.jpnih.gov

Absorption, Distribution, and Elimination Characteristics

Following administration of VPA in animal models, it is readily absorbed and distributed. nih.gov VPA and its metabolites, including this compound, can cross the placental barrier and are found in fetal circulation, as demonstrated in pregnant sheep. nih.govpsu.edu The concentration of VPA in cerebrospinal fluid is typically 10% to 20% of its plasma concentration. nih.gov The primary route of elimination for VPA and its metabolites is through the kidneys via urine. nih.govwikipedia.org

The metabolism of VPA is complex, involving several pathways. One key pathway is cytochrome P450-mediated oxidation, which leads to the formation of various hydroxylated metabolites, including 4-hydroxy-2-propylpentanoic acid (4-OH-VPA). jst.go.jp Specifically, CYP2A6, CYP2C9, and CYP2B6 are involved in the formation of 4-OH-VPA. mdpi.com Another significant metabolic pathway is glucuronidation. jst.go.jp In adult patients, 30-50% of a VPA dose is excreted as a glucuronide conjugate. wikipedia.org Mitochondrial beta-oxidation accounts for over 40% of an administered dose. wikipedia.org

Table 1: Pharmacokinetic Data for Valproic Acid in Animal Models

Parameter Finding Animal Model
Metabolism Primarily hepatic via glucuronidation, beta-oxidation, and cytochrome P450-mediated oxidation. jst.go.jpnih.gov Rat, Human
Key Metabolite 4-hydroxy-2-propylpentanoic acid (4-OH-VPA) formed via CYP-mediated oxidation. jst.go.jp Rat, Human
Distribution Crosses the placental barrier. nih.govpsu.edu Pregnant Sheep
CSF Concentration 10-20% of plasma concentration. nih.gov General
Elimination Primarily renal excretion of metabolites. nih.govwikipedia.org General

Relationship Between Exposure and Biological Effects

The biological effects of VPA and its metabolites are linked to their exposure levels. In animal models, the anticonvulsant potency of VPA is dependent on the species, seizure type, and administration route. medworksmedia.com Higher concentrations of VPA are associated with neurotoxicity. acs.org The relationship between VPA exposure and its effects on the corticotropin-releasing factor (CRF) system has been studied in rats, with subchronic treatment leading to decreased CRF concentrations in specific brain regions. researchgate.net

Studies in rats have shown that VPA and its unsaturated metabolites can inhibit β-oxidation. nih.gov Furthermore, direct administration of synthetic 4-ene-VPA, another VPA metabolite, to rats has been shown to cause hepatic microvesicular steatosis. oup.com However, in sandwich-cultured rat hepatocytes, the toxicity of VPA appears to be independent of the in situ formation of cytochrome P450–dependent oxidative metabolites like 4-ene-VPA. oup.com

Neurological System Studies in Rodent Models (mechanistic focus)

Rodent models have been crucial for investigating the neurological effects of VPA and its metabolites, providing insights into their mechanisms of action.

Electrophysiological Correlates of Neurotransmission Modulation

VPA modulates neurotransmission through various mechanisms. A primary mechanism is the enhancement of GABAergic activity. labforvets.com It increases brain levels of the inhibitory neurotransmitter GABA, potentially by inhibiting enzymes that break it down. wikipedia.org VPA has been shown to increase GABA levels in several rat brain regions. labforvets.com It also enhances postsynaptic GABA responses. labforvets.comresearchgate.net

VPA also affects voltage-gated sodium channels, reducing high-frequency neuronal firing. nih.govnih.gov This action is thought to contribute to its anticonvulsant effects. wikipedia.org Studies in rat neocortical neurons have demonstrated VPA's ability to reduce sodium currents. nih.gov Additionally, VPA has been found to inhibit glutamate (B1630785) release at synapses in the entorhinal cortex, which is likely related to the blockade of voltage-gated Na+ channels. researchgate.net

Neurochemical Alterations in Specific Brain Regions

VPA administration leads to significant neurochemical changes in the brains of rodents. Chronic treatment of rats with valproate was found to increase the levels of activated phospho-ERK44/42 in neurons of the anterior cingulate cortex. nih.govjneurosci.org This suggests that VPA activates the ERK pathway, which is involved in neurogenesis and neuronal survival. nih.gov

In a rat model of Parkinson's disease, VPA treatment significantly increased levels of brain-derived neurotrophic factor (BDNF) in the striatum and substantia nigra. nih.gov This upregulation of BDNF is a potential mechanism for the neuroprotective effects observed with VPA treatment. nih.gov VPA treatment in rats also led to an increase in endogenous α-synuclein expression in the substantia nigra and striatum. nih.gov Furthermore, VPA has been shown to alter the levels of the neurotransmitter serotonin (B10506) (5-HT) in various brain regions of rodents, with increases in the cerebellum and pons, and reductions in the prefrontal cortex, midbrain, and amygdala. nih.gov In the hippocampus, the effects on 5-HT levels are more varied. nih.gov

Table 2: Neurochemical Alterations Induced by Valproate in Rodent Brains

Brain Region Neurochemical Change Animal Model
Anterior Cingulate Cortex Increased activated phospho-ERK44/42. nih.govjneurosci.org Rat
Striatum Increased BDNF levels. nih.gov Rat
Substantia Nigra Increased BDNF levels and endogenous α-synuclein. nih.gov Rat
Cerebellum & Pons Increased 5-HT levels. nih.gov Rodent
Prefrontal Cortex, Midbrain, Amygdala Reduced 5-HT levels. nih.gov Rodent
Hippocampus Varied changes in 5-HT levels. nih.gov Rodent

Evaluation in Models of Neural Pathway Dysfunction (e.g., neurodegeneration models)

VPA has demonstrated neuroprotective effects in several animal models of neurodegeneration. In a rat model of Parkinson's disease induced by 6-hydroxydopamine (6-OHDA), VPA treatment protected dopaminergic neurons from damage and improved motor performance. nih.gov This neuroprotection was associated with the upregulation of BDNF. nih.gov

Furthermore, VPA has shown neuroprotective potential in other Parkinson's disease models, including the MPTP mouse model and the rotenone (B1679576) and 6-OHDA rat models, particularly when administered as a pretreatment. nih.gov In a lactacystin (B1674225) rat model of Parkinson's, which involves the formation of neurotoxic α-synuclein protein inclusions, delayed-start VPA treatment also showed neuroprotective effects. nih.gov

VPA's neuroprotective mechanisms are thought to involve the inhibition of histone deacetylases (HDACs), which can lead to the upregulation of neurotrophic factors and a reduction in neuroinflammation. labforvets.comnih.gov In vitro studies have shown that VPA can protect against inflammation-related dopaminergic neurodegeneration by increasing the expression of GDNF and BDNF in astrocytes. nih.gov

Developmental Neurobiology Studies

The developing nervous system is a critical period of investigation for compounds that can cross the blood-brain barrier. Studies on Valproic Acid provide a foundation for understanding the potential role of its metabolites in fundamental neurodevelopmental processes.

Neuronal migration and differentiation are fundamental processes in the formation of the central nervous system. Research on Valproic Acid (VPA) indicates its significant influence on these processes, largely attributed to its activity as a histone deacetylase (HDAC) inhibitor. labforvets.comencyclopedia.pub Inhibition of HDACs can lead to the hyperacetylation of histones, which in turn alters gene expression related to cell cycle control, differentiation, and apoptosis. labforvets.comencyclopedia.pub

VPA has been shown to promote the differentiation of neuronal precursor cells. labforvets.com For instance, in cultured cortical cells, VPA enhances ERK pathway-dependent growth, which is a key signaling cascade in neurogenesis and neurite outgrowth. jneurosci.org This suggests that VPA can modulate the maturation of new neurons. The effect of VPA on HDACs is also linked to the upregulation of neuron-specific genes, which can enhance the number of GABAergic neurons and promote neurite outgrowth. labforvets.com

While these findings are associated with VPA, the specific contribution of its metabolite, this compound, to these effects on neuronal migration and differentiation remains an area for further investigation.

Table 1: Effects of Valproic Acid on Neuronal Differentiation Markers

MarkerCell TypeEffect of VPAImplication
Phospho-ERK44/42Cultured Cortical NeuronsIncreased LevelsPromotion of neuronal growth and survival
Bcl-2Anterior Cingulate NeuronsIncreased ExpressionAnti-apoptotic effect, promoting cell survival
NeuroDNeuron-located basic helix-loop-helix transcription factorUpregulationPromotion of neuron-specific gene expression

This table is based on data from studies on Valproic Acid (VPA) and may not be directly representative of the effects of this compound.

Synaptogenesis, the formation of synapses, and synaptic plasticity, the ability of synapses to strengthen or weaken over time, are crucial for learning and memory. Valproic Acid has been shown to modulate these processes. Chronic treatment with VPA has been found to reduce the levels of the glutamate receptor subunit GluR1 in the hippocampus and decrease its phosphorylation. labforvets.com Furthermore, VPA can enhance NMDA receptor-mediated transmission and increase plasticity in the neocortex by over-expressing NR2A and NR2B subunits of the NMDA receptor. labforvets.com

The impact of VPA on synaptic plasticity is also linked to its influence on the ERK pathway and the expression of brain-derived neurotrophic factor (BDNF), both of which are critical for neural plasticity and growth. drugbank.commdpi.com The specific role of this compound in these alterations of synaptogenesis and synaptic plasticity is not yet well-defined and warrants further research.

Target Engagement and Biomarker Identification in Vivo

Understanding how a compound interacts with its molecular targets in a living organism and identifying biomarkers of its activity are critical steps in drug development and for understanding its physiological effects.

The primary molecular target of Valproic Acid that is often linked to its neurodevelopmental effects is histone deacetylase (HDAC). labforvets.com VPA is known to be a direct inhibitor of class I and IIa HDACs. nih.govencyclopedia.pub The quantification of HDAC inhibition in vivo can serve as a measure of target engagement. This is often assessed by measuring the levels of acetylated histones. For example, VPA has been shown to induce the proteasomal degradation of HDAC2. labforvets.com

While these studies provide insight into the target engagement of VPA, there is a lack of specific data on the quantification of molecular target occupancy for its metabolite, this compound. Future research is needed to determine if this metabolite directly engages with HDACs or other molecular targets in a similar manner to its parent compound.

The identification of preclinical biomarkers can help in monitoring the biological activity of a compound. For Valproic Acid, changes in the expression of certain proteins and metabolites have been identified as potential biomarkers. For instance, comprehensive metabolic analysis in mice exposed to VPA revealed significant alterations in pathways related to amino acid, fatty acid, and energy metabolism, suggesting that these could be sources of biomarkers for VPA-induced effects. nih.gov

In the context of neurodevelopment, changes in the levels of proteins involved in neuronal growth and plasticity, such as those in the ERK pathway, could serve as biomarkers. jneurosci.org Additionally, since VPA affects GABAergic neurotransmission, monitoring GABA levels in different brain regions could also be a relevant biomarker. medworksmedia.com

It is important to note that these biomarkers are associated with the administration of Valproic Acid, and the specific contribution of this compound to these biomarker profiles is not yet established. Further metabolomic and proteomic studies are required to identify specific preclinical biomarkers for this metabolite.

Table 2: Potential Preclinical Biomarkers for Valproic Acid Activity

Biomarker CategoryPotential BiomarkerRationale
Metabolic Alterations in amino acid and fatty acid profilesVPA administration significantly alters these metabolic pathways. nih.gov
Protein Phosphorylated ERK, BDNFVPA activates the ERK pathway and increases BDNF expression, which are linked to its neurotrophic effects. jneurosci.orgdrugbank.com
Neurochemical GABA levelsVPA is known to increase GABA concentrations in the brain. medworksmedia.com

This table is based on data from studies on Valproic Acid (VPA) and the biomarkers are not specific to this compound.

Theoretical and Computational Chemistry of 4 Hydroxy 2 Propylpentanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in computational chemistry for elucidating the electronic structure of a molecule. These methods, by solving approximations of the Schrödinger equation, can determine molecular geometries, energy levels, and the distribution of electrons. This information is critical for understanding a molecule's stability, reactivity, and spectroscopic properties. For 4-hydroxy-2-propylpentanoate, these calculations can predict its behavior and interaction potential.

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. Due to the presence of several single bonds, the alkyl chains and functional groups of 4-hydroxy-2-propylpentanoate can rotate, leading to numerous possible conformers.

By systematically rotating the key dihedral angles and calculating the potential energy for each resulting structure, an energy landscape can be generated. The valleys in this landscape correspond to stable, low-energy conformers, while the peaks represent high-energy transition states. The most stable conformers are those that minimize steric hindrance and optimize intramolecular interactions, such as potential hydrogen bonding between the hydroxyl and carboxylate groups. Studies on analogous compounds have shown that calculating electronic descriptors for the most energetically stable conformers is a crucial step in understanding their biological activity. nih.gov

Table 1: Hypothetical Relative Energies of 4-Hydroxy-2-Propylpentanoate Conformers

Conformer Dihedral Angle (C2-C3-C4-O) Relative Energy (kcal/mol) Population (%)
A (Anti) 180° 0.00 65%
B (Gauche) 60° 0.85 20%
C (Gauche) -60° 1.10 15%

Note: This table is illustrative, based on general principles of conformational analysis. Actual values would require specific quantum chemical calculations.

Quantum calculations can map the distribution of electron density across the 4-hydroxy-2-propylpentanoate molecule, revealing its electrostatic potential. This is often represented by assigning partial atomic charges (e.g., Mulliken charges) to each atom. The analysis invariably shows a high negative charge concentration on the oxygen atoms of the carboxylate group and the hydroxyl group due to their high electronegativity.

This charge distribution is key to predicting reactivity.

Nucleophilic and Electrophilic Sites: The negatively charged oxygen atoms of the carboxylate are strong nucleophilic sites, making them prone to interact with electrophiles, particularly metal ions. This is a critical feature for related compounds like valproic acid, which inhibits histone deacetylase (HDAC) by coordinating with a zinc ion in the enzyme's active site. nih.gov The hydroxyl group's oxygen also represents a nucleophilic center.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also crucial. The HOMO location indicates the site most likely to donate electrons in a reaction, while the LUMO indicates the site most likely to accept electrons. For 4-hydroxy-2-propylpentanoate, the HOMO is expected to be localized around the carboxylate oxygen atoms, reinforcing their role as the primary sites for electrophilic attack.

Table 2: Hypothetical Calculated Partial Atomic Charges for Key Atoms in 4-Hydroxy-2-Propylpentanoate Anion

Atom Functional Group Hypothetical Partial Charge (a.u.) Predicted Reactivity
O (Carboxylate 1) Carboxylate -0.75 Nucleophilic, Metal Coordination
O (Carboxylate 2) Carboxylate -0.78 Nucleophilic, Metal Coordination
C (Carbonyl) Carboxylate +0.65 Electrophilic
O (Hydroxyl) Hydroxyl -0.68 Nucleophilic, H-bond donor/acceptor
H (Hydroxyl) Hydroxyl +0.45 Electrophilic, H-bond donor

Note: This table is illustrative. Precise values depend on the calculation method and basis set used.

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems over time, complementing the static picture from quantum calculations. mdpi.com By solving Newton's equations of motion for every atom in the system (including the ligand, protein target, and surrounding solvent), MD simulations can model how 4-hydroxy-2-propylpentanoate might bind to a biological target and the subsequent stability of the complex. nih.govnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For 4-hydroxy-2-propylpentanoate, a primary target of interest, based on its structural similarity to VPA, is histone deacetylase (HDAC). nih.govnih.gov Docking studies of VPA into HDACs have shown that its carboxyl group coordinates with the catalytic zinc ion and forms hydrogen bonds with key amino acid residues in the active site. nih.govresearchgate.net

For 4-hydroxy-2-propylpentanoate, docking simulations would predict a similar binding mode. The additional hydroxyl group could potentially form another hydrogen bond with the protein, possibly increasing its binding affinity compared to VPA. The binding affinity is estimated using a scoring function that calculates the free energy of binding.

Table 3: Representative Docking Results of Valproic Acid (VPA) with HDAC Isoforms

HDAC Isoform PDB ID Binding Energy (kcal/mol) Key Interacting Residues
HDAC1 - -6.5 HIS142, HIS143, TYR306, Zn²⁺
HDAC2 - -6.2 HIS144, HIS145, TYR308, Zn²⁺
HDAC8 3F07 -5.8 HIS142, HIS143, TYR306, Zn²⁺

Note: Data compiled from findings in published docking studies of VPA. nih.govresearchgate.net The presence of a 4-hydroxy group could modify these energies.

While docking provides a static snapshot of binding, MD simulations are used to assess the stability of the predicted protein-ligand complex in a more realistic, dynamic environment. Starting from the best-docked pose, a simulation running for nanoseconds can reveal whether the ligand remains stably bound in the active site.

Key metrics used to analyze stability include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand's atomic positions is monitored over time. A low and stable RMSD value suggests the ligand has found a stable binding pose.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for protein residues to see how their flexibility is affected by ligand binding.

Interaction Energy: The van der Waals and electrostatic interaction energies between the protein and ligand are calculated throughout the simulation to confirm favorable binding.

MD simulations of VPA with HDACs have been used to confirm its binding mechanism and explore its interactions within the active site channel. nih.govnih.gov Similar simulations for 4-hydroxy-2-propylpentanoate would be essential to validate docking predictions and understand the dynamic nature of its interaction with target proteins.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For analogs of 4-hydroxy-2-propylpentanoate, specifically metabolites and derivatives of valproic acid, QSAR studies have been crucial in identifying the key molecular features that govern their anticonvulsant activity. nih.govresearchgate.net

These models are built by calculating a variety of molecular descriptors for each compound and then using statistical methods, like partial least squares (PLS) analysis, to create a mathematical equation that correlates these descriptors with the observed activity. nih.gov

Key findings from QSAR studies on VPA analogs include:

Lipophilicity: A primary factor influencing anticonvulsant activity is the compound's lipophilicity, often represented by the partition coefficient (logP). Higher lipophilicity generally correlates with better ability to cross the blood-brain barrier and thus higher potency. nih.gov

Steric and Electronic Properties: 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), have shown that the steric bulk and electrostatic fields around the molecule are important. For instance, substitution at the alpha-position to the carboxyl group is often essential for higher activity. nih.govresearchgate.net

Structural Features: The presence of double bonds or oxygen-containing functional groups, as in 4-hydroxy-2-propylpentanoate, significantly alters the molecule's properties and activity compared to the parent compound, VPA. nih.gov

Table 4: Physicochemical Descriptors and Anticonvulsant Activity of Selected VPA Analogs

Compound Key Structural Feature LogP Relative Anticonvulsant Potency (%)
Valproic acid (VPA) Parent compound 2.75 100
2-en-VPA C2-C3 double bond ~2.5 60-90
4-en-VPA C4-C5 double bond ~2.6 60-100
4-hydroxy-VPA C4 hydroxyl group <2.75 Lower than VPA
Valpromide Amide derivative ~2.2 200-500

Note: Data compiled from published QSAR and pharmacological studies. nih.govuniroma1.itnih.gov Relative potencies can vary depending on the specific seizure model used.

Development of Predictive Models for Preclinical Biological Activity

Predictive computational models are crucial for forecasting the biological activity of molecules like 4-hydroxy-2-propylpentanoate, thereby streamlining the drug discovery process. These models leverage machine learning and statistical methods to establish relationships between chemical structures and their biological effects.

Machine learning algorithms, such as support vector machines (SVM), random forests (RF), and eXtreme Gradient Boosting (XGBoost), have been successfully used to develop predictive models for valproic acid (VPA) and its analogues. researchgate.net These models can predict various endpoints, including serum concentration levels and potential therapeutic or adverse effects. nih.govresearchgate.net For instance, models have been developed to classify VPA serum concentrations, achieving high accuracy in predicting whether they fall within a therapeutic range. nih.gov Key molecular descriptors and patient-specific features used in these models include dosage, physiological parameters like albumin and creatinine (B1669602) levels, and co-medications. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) models represent another cornerstone of predictive modeling. QSAR studies for VPA derivatives aim to correlate physicochemical properties and structural features with their anticonvulsant activity or potential toxicity. By analyzing a series of related compounds, these models can identify the key molecular fragments and properties that govern biological activity, which is instrumental in designing safer and more effective analogues.

Examples of Predictive Models in Valproic Acid Research
Model TypeAlgorithm UsedPredicted EndpointKey Features/DescriptorsReference
Machine Learning ClassificationLogistic Regression, SVM, Random Forest, XGBoostSerum VPA Concentration CategoriesVPA dose, albumin, creatinine, platelet count researchgate.netnih.gov
Machine Learning RegressionLight Gradient Boosting, Categorical BoostingExact VPA ConcentrationVPA administration details, liver function parameters researchgate.net
Binary Logistic RegressionLogistic RegressionRisk of VPA-induced DyslipidemiaDirect bilirubin, BMI, serum albumin, AST nih.gov
QSARPartial Least Squares (PLS)Anticonvulsant ActivityTopological descriptors, electronic propertiesN/A

Cheminformatics and Virtual Screening for Novel Scaffolds

Cheminformatics and virtual screening are powerful computational techniques used to search vast chemical libraries for new molecules with desired biological activity. mdpi.com These methods are instrumental in identifying novel scaffolds that could serve as starting points for the development of new therapeutics related to the activity of 4-hydroxy-2-propylpentanoate.

Virtual screening can be broadly categorized into two main approaches: ligand-based and structure-based. mdpi.comchem-space.com

Ligand-Based Virtual Screening (LBVS): This approach utilizes the known structure of an active molecule, such as valproic acid or its metabolites, as a template to find other compounds with similar features. mdpi.com Techniques like 2D similarity searching, 3D shape-based screening, and pharmacophore modeling are employed. A pharmacophore model for VPA and its analogues would define the essential spatial arrangement of chemical features (e.g., hydrophobic centers, hydrogen bond acceptors) required for biological activity.

Structure-Based Virtual Screening (SBVS): When the 3D structure of the biological target (e.g., an enzyme or receptor) is known, SBVS can be used to predict how well candidate molecules from a library will bind to it. chem-space.comnih.gov Molecular docking is the most common SBVS method, where algorithms score the binding poses of ligands within the target's active site. chem-space.com For targets of VPA like histone deacetylase (HDAC), docking studies can identify novel inhibitors by screening millions of compounds for their potential to fit into the enzyme's binding pocket. hmdb.ca The increasing size of virtual libraries, now containing billions of molecules, has driven the development of accelerated screening methods using machine learning and deep learning to prioritize candidates more efficiently. nih.govnih.gov

Virtual Screening Methodologies for Drug Discovery
Screening ApproachMethodPrincipleRequirementApplication Example
Ligand-Based (LBVS)Pharmacophore ModelingIdentifies compounds with a similar 3D arrangement of essential chemical features.Structure of an active ligand (e.g., VPA).Searching for new anticonvulsants with a VPA-like pharmacophore.
Ligand-Based (LBVS)Shape-Based ScreeningFinds molecules with a 3D shape similar to the query molecule.3D conformation of an active ligand.Identifying diverse scaffolds that mimic the shape of VPA.
Structure-Based (SBVS)Molecular DockingPredicts the binding orientation and affinity of a ligand to its target protein.3D structure of the target protein (e.g., HDAC).Screening for novel HDAC inhibitors. hmdb.ca
Structure-Based (SBVS)Deep Learning/AI AcceleratedUses trained models to rapidly predict binding affinity, reducing the need for exhaustive docking.3D structure of the target and a training dataset.High-throughput screening of ultra-large libraries against a target enzyme. nih.govchemrxiv.org

In Silico Prediction of Metabolic Pathways and Enzyme Interactions

Computational methods are vital for predicting the metabolic fate of compounds like 4-hydroxy-2-propylpentanoate and understanding their interactions with metabolic enzymes. inmegen.gob.mx Valproic acid undergoes extensive metabolism through three primary routes: glucuronidation, mitochondrial beta-oxidation, and cytochrome P450 (CYP) mediated oxidation. clinpgx.orgnih.gov 4-hydroxy-2-propylpentanoate (4-OH-VPA) is a product of this third pathway. clinpgx.orgnih.gov

Metabolic Pathway Prediction: Software tools and platforms like MetaboAnalyst and KEGG can be used to analyze metabolite data and predict the metabolic pathways involved. nih.gov For VPA, these analyses reveal that its metabolism significantly impacts pathways related to fatty acid metabolism, amino acid metabolism, and oxidative stress. nih.gov The formation of 4-OH-VPA is primarily catalyzed by CYP isoenzymes, including CYP2C9, CYP2A6, and CYP2B6. mdpi.comclinpgx.orgnih.gov Computational models can predict the likelihood of a molecule being a substrate for these enzymes based on its structure.

Enzyme-Ligand Interaction Modeling: Molecular docking and molecular dynamics (MD) simulations are key in silico tools for studying how VPA and its metabolites, including 4-OH-VPA, interact with enzymes at an atomic level. inmegen.gob.mx

Molecular Docking can predict the binding pose of 4-OH-VPA within the active site of a CYP enzyme, such as CYP2C9. inmegen.gob.mx These models help identify key amino acid residues that are crucial for substrate recognition and binding. inmegen.gob.mx

Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the enzyme-substrate complex over time. MD can reveal conformational changes in the enzyme upon ligand binding, which is critical for understanding the catalytic mechanism and the promiscuity of enzymes like CYPs that can metabolize various substrates. inmegen.gob.mx These simulations are also used to study the impact of genetic polymorphisms (variants) in CYP enzymes on their ability to metabolize drugs, which is a cornerstone of pharmacogenomics. nih.gov

Key Enzymes in the Metabolism of Valproic Acid to 4-OH-VPA
Enzyme FamilySpecific IsoenzymeMetabolic ReactionComputational Study Method
Cytochrome P450 (CYP)CYP2C9Major catalyst for 4-hydroxylation of VPA. mdpi.comclinpgx.orgMolecular Docking, MD Simulations. inmegen.gob.mx
Cytochrome P450 (CYP)CYP2A6Contributes to the formation of 4-OH-VPA and 4-ene-VPA. clinpgx.orgnih.govHomology Modeling, Docking.
Cytochrome P450 (CYP)CYP2B6Contributes to the formation of 4-OH-VPA and 5-OH-VPA. mdpi.comclinpgx.orgDocking Studies.
Uridylglucuronyltransferase (UGT)UGT1A3, UGT1A4, UGT2B7Glucuronidation of VPA (major pathway, not for 4-OH-VPA formation). nih.govPharmacophore Modeling.

Future Research Directions and Emerging Methodologies

Integration of Multi-Omics Technologies (Genomics, Proteomics, Metabolomics) for Systems Biology Understanding

A comprehensive understanding of the biological effects of Sodium 4-hydroxy-2-propylpentanoate necessitates a systems-level approach. The integration of multi-omics technologies—genomics, proteomics, and metabolomics—offers an unprecedented opportunity to achieve this. nashbio.com By simultaneously analyzing different layers of biological information, researchers can move beyond a single target-focused view to a holistic understanding of the compound's impact on cellular networks and pathways. nashbio.compluto.bio

Genomics and Transcriptomics: Genomic and transcriptomic analyses can identify genetic variations and changes in gene expression profiles that influence or are induced by the compound. pluto.bio For instance, RNA sequencing (RNA-seq) can reveal which genes are upregulated or downregulated in response to treatment, providing clues about the compound's mechanism of action and potential off-target effects. frontlinegenomics.com This approach is crucial for identifying novel drug targets and biomarkers for patient stratification. nashbio.com

Proteomics: Proteomics allows for the large-scale study of proteins, including their expression levels, modifications, and interactions. By employing techniques like mass spectrometry, researchers can identify the specific proteins that directly bind to this compound or whose expression is altered following exposure. This can help in validating drug targets and understanding the functional consequences of drug-protein interactions. pluto.bio

Metabolomics: Metabolomic profiling provides a snapshot of the small-molecule metabolites within a biological system. pluto.bio This can illuminate how this compound affects biochemical pathways and cellular metabolism. Such insights are valuable for understanding both the efficacy and potential toxicity of the compound. nashbio.com

The true power of this approach lies in the integration of these datasets. pharmalex.com A multi-omics strategy can reveal complex relationships between genetic predispositions, protein activity, and metabolic changes, ultimately leading to a more complete picture of the compound's biological role and paving the way for precision medicine applications. nashbio.compharmalex.com

Table 1: Application of Multi-Omics in the Study of this compound

Omics Technology Research Question Potential Outcome
Genomics Are there genetic variants that affect patient response? Identification of predictive biomarkers for efficacy.
Transcriptomics Which gene expression pathways are modulated by the compound? Elucidation of the mechanism of action.
Proteomics What are the direct protein targets of the compound? Target validation and off-target effect profiling.
Metabolomics How does the compound alter cellular metabolism? Understanding of metabolic impact and toxicity pathways.
Integrated Multi-Omics What is the complete systems-level effect of the compound? A holistic view of the drug's biological impact.

Advanced Imaging Techniques for In Vivo Mechanistic Studies (e.g., PET, MRI)

To bridge the gap between in vitro findings and clinical relevance, advanced imaging techniques are indispensable for studying the in vivo effects of this compound. Non-invasive imaging modalities like Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI) allow for the real-time visualization and quantification of biological processes within a living organism. mdpi.comnih.gov

Positron Emission Tomography (PET): PET imaging utilizes radiolabeled tracers to track the biodistribution and target engagement of a compound. mdpi.com By synthesizing a radiolabeled version of this compound, researchers could visualize its accumulation in specific tissues or organs, providing valuable pharmacokinetic data. Furthermore, specific PET tracers can be used to assess downstream effects, such as changes in metabolic activity or receptor density in response to the compound. frontiersin.org

Magnetic Resonance Imaging (MRI): MRI offers high-resolution anatomical and functional information without the use of ionizing radiation. physiology.org Functional MRI (fMRI) can be used to assess changes in blood flow and neuronal activity in the brain, while magnetic resonance spectroscopy (MRS) can measure the levels of certain molecules in vivo, providing insights into the compound's effect on tissue metabolism. nih.govfrontiersin.org

The combination of these imaging techniques can provide a comprehensive in vivo profile of this compound, from its distribution and target interaction to its functional consequences on a systemic level. mdpi.com This is particularly crucial for understanding its effects in complex diseases and for optimizing its therapeutic application.

Development of Novel Biosensors and Analytical Probes for In Situ Measurement

The development of novel biosensors and analytical probes will enable the real-time, in situ measurement of this compound and its metabolites. nih.gov These tools can provide dynamic information about the compound's concentration at its site of action, which is often difficult to obtain through traditional methods.

Electrochemical Biosensors: These devices can be designed to specifically recognize and quantify the compound or its byproducts through electrochemical reactions. nih.govmdpi.com Miniaturized and implantable biosensors could allow for continuous monitoring in preclinical models, offering a detailed pharmacokinetic and pharmacodynamic profile. frontiersin.org

Optical Biosensors: Leveraging principles like fluorescence or surface plasmon resonance, optical biosensors can provide highly sensitive and real-time detection. mdpi.com These can be engineered to report on the binding of the compound to its target or to measure changes in the cellular environment induced by the compound.

The data generated from these advanced biosensors will be invaluable for understanding the concentration-effect relationship of this compound and for developing more effective therapeutic strategies. frontiersin.org

Exploration of Stereochemistry in Biological Activity and Metabolic Fate

The presence of chiral centers in the structure of this compound means that it can exist as different stereoisomers (enantiomers and diastereomers). It is well-established that stereochemistry plays a critical role in the biological activity and pharmacokinetic properties of drugs. researchgate.netnih.govijpsjournal.com

Future research must focus on the stereoselective synthesis and biological evaluation of each individual isomer. The different spatial arrangements of the atoms can lead to significant differences in how each isomer interacts with chiral biological targets like enzymes and receptors. patsnap.com One isomer may be responsible for the desired therapeutic effect, while another may be inactive or even contribute to adverse effects. nih.govslideshare.net

Furthermore, metabolic enzymes are often stereospecific, meaning they can metabolize different isomers at different rates, leading to variations in their pharmacokinetic profiles. patsnap.com A thorough investigation into the stereochemical aspects of this compound will be crucial for optimizing its therapeutic potential and ensuring a favorable safety profile. researchgate.net

Table 2: Research Focus on the Stereochemistry of this compound

Research Area Key Question Importance
Stereoselective Synthesis Can the individual stereoisomers be synthesized in pure form? To enable the study of each isomer's distinct properties.
Pharmacodynamics Do the isomers exhibit different biological activities? To identify the most potent and selective isomer.
Pharmacokinetics Are there differences in the absorption, distribution, metabolism, and excretion of the isomers? To understand the in vivo behavior and optimize dosing.
Toxicology Do the isomers have different toxicity profiles? To ensure the selection of the safest isomer for development.

Design and Synthesis of Next-Generation Analogs with Tailored Biological Profiles

Building upon the knowledge gained from the initial studies of this compound, the design and synthesis of next-generation analogs will be a key step in developing a lead compound with an optimized therapeutic profile. rsc.orgnih.gov By systematically modifying the chemical structure, researchers can aim to enhance potency, improve selectivity, and fine-tune pharmacokinetic properties. rsc.org

Computational modeling and structure-activity relationship (SAR) studies will guide the design of new analogs. unipd.it For example, modifications to the propyl group or the position of the hydroxyl group could significantly impact target binding and biological activity. The synthesis of a focused library of analogs will allow for the exploration of these chemical modifications. nih.govnih.gov

This iterative process of design, synthesis, and biological evaluation is fundamental to modern drug discovery and will be essential in harnessing the full therapeutic potential of the this compound scaffold. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Sodium 4-hydroxy-2-propylpentanoate, and how can stereochemical purity be ensured?

  • Methodology :

  • Chiral Synthesis : Utilize enantioselective methods, such as asymmetric catalysis or chiral auxiliaries, to control stereochemistry. For example, (S)-isopropyl derivatives with hydroxyl and carboxylate groups (as in ) can serve as intermediates. Protecting groups (e.g., benzyloxycarbonyl) may stabilize reactive sites during synthesis .
  • Purification : Employ techniques like chiral HPLC or recrystallization to isolate the desired stereoisomer. Reference standards (e.g., NIST data for IR validation) can confirm structural integrity .

Q. Which analytical techniques are most effective for characterizing this compound in solution?

  • Methodology :

  • Spectroscopic Analysis : Use IR spectroscopy (NIST Standard Reference Database 69) to identify functional groups (e.g., hydroxyl and carboxylate stretches) .
  • Chromatography : Reverse-phase HPLC with a sodium 1-octanesulfonate buffer (pH 4.6) and methanol mobile phase (65:35) ensures separation and quantification, as described in pharmacopeial methods .

Q. How can researchers validate the stability of this compound under varying pH conditions?

  • Methodology :

  • Accelerated Stability Testing : Incubate the compound in buffers across a pH range (3–9) at 25°C and 40°C. Monitor degradation via UV-Vis spectroscopy or LC-MS. Compare results with stability guidelines from pharmacopeial frameworks .

Advanced Research Questions

Q. How can contradictions in reported solubility data for this compound be resolved?

  • Methodology :

  • Systematic Validation : Replicate solubility studies under standardized conditions (e.g., temperature, ionic strength) using controlled buffers (e.g., sodium acetate/acetic acid, pH 4.6) .
  • Secondary Data Analysis : Apply statistical models (ANOVA, regression) to compare literature values with experimental results, referencing methodologies from .

Q. What experimental designs are optimal for studying the compound’s interactions with cytochrome P450 enzymes?

  • Methodology :

  • Enzyme Kinetics : Use Michaelis-Menten assays with purified enzymes. Monitor metabolite formation via LC-MS and compare inhibition constants (Ki) with structurally similar compounds (e.g., ’s amino acid derivatives) .
  • Molecular Docking : Employ computational models (AutoDock Vina) to predict binding affinities, validated by crystallographic data from related sodium salts .

Q. How can enantiomeric impurities in this compound batches be quantified?

  • Methodology :

  • Chiral Chromatography : Use a CHIRALPAK® IG-3 column with a mobile phase of hexane:isopropanol (80:20) and UV detection at 220 nm. Calibrate against enantiopure standards (e.g., ’s (S)-isopropyl derivatives) .
  • Validation : Follow ICH Q2(R1) guidelines for precision (RSD <2%) and accuracy (recovery 98–102%) .

Key Notes

  • Methodological Rigor : Prioritized peer-reviewed protocols (NIST, PubChem, ECHA) and pharmacopeial standards .
  • Advanced Topics : Emphasized hypothesis-driven experimental design (e.g., ’s factorial optimization) and data contradiction resolution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.